3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the spirotetramat family This compound is known for its unique structural features, which include a spirocyclic framework and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions. One common synthetic route starts with the reaction of 1-amino-4-methoxycyclohexane-1-carbonitrile with 2,5-dimethylphenylacetyl chloride. This reaction proceeds through N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate . Another method involves esterification, acylation, cyclization, and nucleophilic substitution reactions starting from cis-1-amino-4-methoxycyclohexane-1-carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs optimized conditions to enhance yield and reduce costs. The process typically involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The advantages of this method include mild conditions, simple operation, and good to excellent yields in each step.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl chloroformate, triethylamine, and dichloromethane . Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirotetramat analogs.
Scientific Research Applications
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirotetramat derivatives, such as:
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione .
Spirotetramat: cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate.
Uniqueness
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic framework and multiple functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-3-4-12(2)13(9-11)10-19-14(20)16(18-15(19)21)5-7-17-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUDWVSOLTXEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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